molecular formula C19H16N2O5 B13553425 methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B13553425
M. Wt: 352.3 g/mol
InChI Key: XGALPYGWESRRSX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid under basic conditions to form the intermediate 2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid. This intermediate is then reacted with methyl 2-aminobenzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
  • Methyl 2-{[(2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate
  • Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}benzoate

Uniqueness

Methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C19H16N2O5/c1-25-14-7-8-17(22)12(10-14)9-13(11-20)18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-10,22H,1-2H3,(H,21,23)/b13-9+

InChI Key

XGALPYGWESRRSX-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.